
Androsta-3,5-diene-7,17-dione
Vue d'ensemble
Description
Androsta-3,5-diene-7,17-dione (commonly referred to as Arimistane) is a synthetic steroid derivative with the molecular formula C₁₉H₂₄O₂ and a molecular weight of 284.4 g/mol . It functions primarily as a non-steroidal aromatase inhibitor, reducing estrogen synthesis by blocking the conversion of androgens to estrogens. This mechanism enhances testosterone bioavailability, making it popular in sports supplements for muscle retention, fat loss, and estrogen control . Structurally, it features conjugated double bonds at positions 3,5 and ketone groups at positions 7 and 17, distinguishing it from endogenous steroids .
Arimistane is frequently detected in dietary supplements marketed for "performance enhancement" and is prohibited in competitive sports under the World Anti-Doping Agency (WADA) S4.1 category as an aromatase inhibitor . Its primary metabolite, 7β-hydroxy-androsta-3,5-diene-17-one (Arimistane M), is critical for anti-doping detection, with urinary concentrations ranging from 454.38 ng/mL (metabolite) to 110.65 ng/mL (parent compound) in routine screenings .
Méthodes De Préparation
Oxidation of 7-Keto-Dehydroepiandrosterone (7-Keto-DHEA)
The oxidation of 7-keto-DHEA represents a foundational synthetic route for Androsta-3,5-diene-7,17-dione. This method leverages oxidizing agents to introduce the 7-ketone group while maintaining the steroidal backbone.
Reagents and Conditions
-
Oxidizing Agents : Pyridinium chlorochromate (PCC) is widely employed due to its selective oxidation properties. Chromic acid (H₂CrO₄) has also been utilized, though it poses challenges in handling and byproduct formation.
-
Solvent System : Dichloromethane (DCM) or chloroform under anhydrous conditions.
-
Temperature : Reactions typically proceed at 0–25°C to prevent over-oxidation.
Reaction Mechanism
The oxidation involves the abstraction of hydrogen from the C7 hydroxyl group of 7-keto-DHEA, forming the conjugated dienone system. The reaction proceeds via a two-step mechanism:
-
Alcohol to Ketone Conversion : PCC mediates the oxidation of the 7β-hydroxyl group to a ketone.
-
Dehydrogenation : Elimination of hydrogen atoms at C3 and C5 generates the 3,5-diene system.
Yield and Optimization
-
Baseline Yield : 60–70% under standard conditions.
-
Optimization Strategies :
-
Catalyst Loading : Increasing PCC stoichiometry (1.5–2.0 equivalents) improves conversion but risks side reactions.
-
Solvent Polarity : Lower-polarity solvents (e.g., chloroform) enhance selectivity for dienone formation.
-
Dienamine Formation from Androsta-1,4-diene-3,17-dione (ADD)
A refined approach involves the dienamine formation of ADD, a precursor abundant in steroid biosynthesis pathways. This method, pivotal in exemestane synthesis, introduces pyrrolidine groups to stabilize the diene system .
Synthetic Protocol
-
Conditions :
Mechanistic Insights
The reaction proceeds via:
-
Michael Addition : Pyrrolidine attacks the α,β-unsaturated ketone at C1 of ADD, forming an enamine intermediate.
-
Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the 3,5-diene system .
Performance Metrics
-
Yield : 85–90% for the intermediate 1α,3-dipyrrolidino-androsta-3,5-diene-17-one, which is subsequently hydrolyzed to this compound .
-
Advantages :
Microbial Biotransformation
Microbial systems offer a sustainable alternative to chemical synthesis, leveraging enzymatic specificity for functional group modifications.
Fungal Dihydroxylation
-
Organism : Fusarium lini catalyzes dihydroxylation at C11β and C14α positions of androst-1,4-dien-3,17-dione.
-
Conditions :
-
Substrate concentration: 2 g/L.
-
Incubation: 7 days at 28°C.
-
-
Outcome : Dihydroxy derivatives are oxidized to yield this compound.
Biocatalyst Optimization
-
Strain Engineering : Overexpression of cytochrome P450 enzymes enhances oxidation efficiency.
-
Co-substrate Addition : Glucose (10 g/L) boosts NADPH regeneration, critical for oxidative reactions.
Comparative Analysis of Synthesis Methods
Parameter | Oxidation of 7-Keto-DHEA | Dienamine Route | Microbial Biotransformation |
---|---|---|---|
Yield (%) | 60–70 | 85–90 | 40–50 |
Reaction Time | 6–12 hours | 24 hours | 7 days |
Byproducts | Over-oxidation products | Pyrrolidine adducts | Hydroxylated derivatives |
Scalability | Moderate | High | Low |
Environmental Impact | Moderate (toxic reagents) | Low (aqueous) | High (sustainable) |
Industrial and Research Considerations
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves dienone from oxidation byproducts.
-
Crystallization : Methanol/water recrystallization achieves >98% purity.
Challenges and Solutions
-
Oxidative Degradation : Stabilize reaction intermediates via nitrogen atmosphere.
-
Microbial Contamination : Sterile fermentation conditions prevent unwanted biotransformations.
Emerging Methodologies
Photochemical Oxidation
-
Principle : UV light (254 nm) activates molecular oxygen for C-H bond activation.
-
Efficiency : Preliminary yields of 50–55% with reduced reagent use.
Flow Chemistry
-
Benefits : Continuous processing improves heat transfer and reduces reaction time (2–4 hours).
-
Limitations : High equipment costs and substrate solubility constraints.
Analyse Des Réactions Chimiques
Aromatase Inhibition Reactions
Androsta-3,5-diene-7,17-dione acts as a suicide substrate inhibitor of aromatase, an enzyme critical for estrogen biosynthesis. Mechanistic studies reveal:
- Competitive inhibition : Binds to the aromatase active site with a of 0.058–45 μM, depending on substituents .
- Time-dependent inactivation : Irreversible inhibition occurs via covalent modification of the enzyme’s heme group, requiring NADPH as a cofactor .
- Role of conjugated enone system : The 3,5-dien-7-one structure facilitates electron delocalization, enhancing affinity and enabling enzyme inactivation .
Key Structural Determinants for Aromatase Inhibition
Feature | Impact on Activity | Source |
---|---|---|
17-Ketone | Essential for binding | |
3,5-Diene system | Enhances planarity and affinity | |
7-Ketone | Stabilizes transition state |
Oxidation and Reduction
- Oppenauer oxidation : Converts 3β-hydroxy intermediates to 3-keto derivatives, crucial for enhancing inhibitory activity .
- Epoxidation : Reaction with hydrogen peroxide yields 4β,5β-epoxy derivatives (e.g., compound 11 ), which retain aromatase inhibition but with reduced potency .
- Reductive azidation : Sodium azide treatment produces 4-azido derivatives (e.g., 16 ), altering electron distribution and binding kinetics .
Biotransformation
- Microbial dihydroxylation : Fusarium lini catalyzes dihydroxylation at C-11β and C-14α positions, yielding metabolites with altered biological activity .
- Oxidative metabolism : Human liver microsomes generate 7α-hydroxy and 17-keto derivatives via cytochrome P450 enzymes, impacting pharmacokinetics .
Conjugated Diene System
The 3,5-diene moiety participates in:
- Electrophilic addition : Reacts with halogens (e.g., Cl₂) to form dihalogenated intermediates .
- Diels-Alder reactions : Forms cycloadducts with electron-deficient dienophiles, useful for derivatization .
Ketone Reactivity
- Oxime formation : Reacts with hydroxylamine to produce 17-oxime derivatives (e.g., 8 ), which exhibit reduced aromatase inhibition compared to the parent compound .
- Enolate generation : Base treatment (e.g., LDA) deprotonates the α-carbon, enabling alkylation or acylation at C-3 or C-17 .
Mechanism of Aromatase Inactivation
- Binding : The steroid docks into the aromatase active site via hydrophobic interactions with Val-370 and Thr-310 .
- Activation : NADPH-dependent reduction generates a reactive intermediate.
- Covalent modification : The activated compound forms a covalent bond with the enzyme’s heme iron, irreversibly disabling catalytic activity .
Metabolic Interactions
- Glutathione transferase A3-3 : Catalyzes isomerization of Δ⁵-androstene-3,17-dione to Δ⁴-androstene-3,17-dione via a dienolate intermediate .
- 19-Hydroxylation : Oxygenation at C-19 by CYP19A1 increases inactivation kinetics () .
Comparative Reactivity
Reaction Type | This compound | Androstenedione |
---|---|---|
Aromatase KiK_iKi | 0.058 μM (competitive) | 45 μM (substrate) |
Epoxidation Rate | Fast (30% H₂O₂, 2 hr) | Not reported |
Microbial Oxidation | C-11β/C-14α dihydroxylation | C-17 ketoreduction |
Analytical Characterization
Key techniques for tracking reactions:
Applications De Recherche Scientifique
Aromatase Inhibition
Mechanism of Action
Androsta-3,5-diene-7,17-dione acts as an aromatase inhibitor, which means it inhibits the enzyme aromatase that converts androgens like testosterone into estrogens. This inhibition is crucial in regulating estrogen levels in the body, which can have therapeutic implications for conditions influenced by estrogen, such as certain types of breast cancer .
Research Findings
Several studies have indicated that this compound exhibits competitive inhibition of aromatase activity. For instance, Lorenz et al. (2019) demonstrated its irreversible inhibitory effect on aromatase in vitro . Additionally, a study by Brito et al. (2019) identified multiple metabolites of this compound in human urine post-administration, suggesting its metabolic pathways and potential effects on hormone regulation .
Therapeutic Applications
Potential Uses in Hormone Regulation
Due to its role as an aromatase inhibitor, this compound has been explored for therapeutic applications in conditions such as:
- Breast Cancer Treatment: By lowering estrogen levels, it may help in treating estrogen receptor-positive breast cancers.
- Hormonal Imbalances: It can potentially be used to manage conditions related to high estrogen levels in men and women.
Comparative Efficacy
Research suggests that this compound may be comparable to pharmaceutical aromatase inhibitors like Anastrozole (Arimidex) in terms of efficacy but with fewer side effects reported . This makes it a candidate for further clinical investigation.
Doping Analysis
Mécanisme D'action
Arimistane’s mechanism involves:
Aromatase Inhibition: It inhibits the enzyme aromatase, reducing estrogen conversion from androgens.
Androgen Receptor Modulation: It may interact with androgen receptors, affecting muscle growth and fat loss.
Comparaison Avec Des Composés Similaires
The following table summarizes key structural, functional, and regulatory differences between Arimistane and related compounds:
Key Insights:
Structural Variations :
- Arimistane’s 3,5-diene system enhances its binding affinity to aromatase compared to Androsta-1,4-diene-3,17-dione, which lacks anti-estrogenic activity .
- Exemestane’s irreversible inhibition contrasts with Arimistane’s reversible action, leading to longer-lasting effects .
Functional Differences: 4-Andro (4-androstene-3,17-dione), a prohormone in supplements like HellaDrol, promotes water-retained mass gains, whereas Arimistane induces a "drying effect" by suppressing estrogen-related water retention . Non-steroidal inhibitors like Anastrozole lack androgenic activity, reducing muscle-building effects compared to Arimistane .
Detection Challenges :
- Arimistane’s metabolite (7β-hydroxy) is detectable via LC-MS at concentrations >450 ng/mL, while Exemestane’s metabolites require specialized hydrolysis protocols .
Safety Profiles: Androsta-1,4-diene-3,17-dione exhibits higher toxicity (reproductive harm, carcinogenicity) compared to Arimistane, which is associated with aggression and hormonal disruption .
Research Findings and Controversies
- Anti-Doping Cases : Arimistane has been implicated in mixed martial arts doping violations, with athletes receiving 9-month sanctions . Its inclusion in supplements like HellaDrol and True Shred underscores its misuse despite WADA bans .
- Supplement Efficacy Claims: Manufacturers tout Arimistane for "increased vascularity" and "fat reduction," but independent studies note insufficient data to validate these claims .
- Metabolic Pathways: The 7β-hydroxylation of Arimistane is catalyzed by CYP3A4 enzymes, a process absent in non-steroidal inhibitors like Letrozole .
Activité Biologique
Androsta-3,5-diene-7,17-dione, commonly known as Arimistane , is a synthetic steroid with significant biological activity primarily associated with its role as an aromatase inhibitor . This compound has garnered attention for its potential applications in regulating hormone levels and its implications in sports and health supplements.
Chemical Structure and Properties
- Molecular Formula : CHO
- CAS Number : 1420-49-1
- IUPAC Name : (3S,5S)-3-hydroxy-5-androsten-7,17-dione
The structure of this compound consists of four fused cycloalkane rings, characteristic of steroid compounds. Its unique functional groups contribute to its biological activity, particularly its ability to inhibit aromatase, an enzyme that converts androgens to estrogens.
Aromatase Inhibition
Research indicates that Arimistane exhibits varying degrees of aromatase inhibitory activity. Aromatase inhibitors are crucial in treating conditions like estrogen-dependent cancers and managing hormonal imbalances.
- In Vitro Studies : Some studies have demonstrated that Arimistane shows weak aromatase inhibitory activity in vitro. For instance, a comparative study of several steroid compounds found that while some exhibited high inhibitory activity, Arimistane's effect was less pronounced compared to more potent analogs .
Compound | Aromatase Inhibition (%) | Reference |
---|---|---|
Arimistane | Weak (exact % varies) | |
Exemestane | 92.9% | |
Letrozole | 85% |
Effects on Hormone Levels
Arimistane is primarily used in dietary supplements marketed for performance enhancement and bodybuilding. It is believed to help maintain higher testosterone levels by preventing the conversion of testosterone to estrogen. This mechanism is particularly appealing to athletes and bodybuilders who seek to optimize their anabolic environment.
Case Studies and Research Findings
- Dietary Supplements : A study identified Arimistane in dietary supplements marketed for performance enhancement. The compound was isolated using high-performance liquid chromatography (HPLC) and characterized through various analytical techniques including mass spectrometry . This highlights the compound's prevalence in products aimed at increasing athletic performance.
- Safety Assessments : The FDA has expressed concerns regarding the safety of this compound when used in food products. A scientific memorandum concluded that there is inadequate data supporting its safety for consumption, raising potential health risks associated with its use .
- Comparative Studies with Other Steroids : Research comparing Arimistane with other steroids revealed that while it functions as an aromatase inhibitor, its efficacy is lower than that of established inhibitors like exemestane and letrozole . This suggests that while Arimistane may have some utility in hormone modulation, it may not be the most effective option available.
Q & A
Basic Research Questions
Q. How is Androsta-3,5-diene-7,17-dione identified in dietary supplements, and what analytical methods are recommended?
- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the primary method for identification. The compound and its metabolites, such as the 7β-hydroxy derivative, are synthesized as reference standards to confirm structural identity. Urinary metabolites are analyzed using targeted metabolite screening, with comparison to synthesized standards for validation .
- Key Considerations : Ensure proper hydrolysis of conjugated metabolites (e.g., sulfates) during sample preparation to avoid underestimation of free metabolites .
Q. What are the primary metabolites of this compound in human urine, and how are they quantified?
- Metabolite Profile : The major urinary metabolite is 7β-hydroxy-androsta-3,5-diene-17-one, detected at concentrations up to 454.38 ng/mL in anti-doping samples. Co-administration with other xenobiotics (e.g., SARMs) may alter metabolic pathways .
- Quantification : Use isotope dilution mass spectrometry with deuterated internal standards to improve accuracy. Calibration curves must account for matrix effects in urine .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Handling : Use chemical fume hoods to minimize inhalation of dust. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential reproductive toxicity .
- Storage : Store in sealed containers at room temperature, away from moisture and ignition sources. Dispose of contaminated materials via certified hazardous waste protocols .
Advanced Research Questions
Q. How should researchers design experiments to resolve conflicting data on the metabolic stability of this compound?
- Experimental Design :
In vitro assays : Use human liver microsomes to assess phase I metabolism (e.g., hydroxylation) under controlled pH and temperature.
Cross-validation : Compare results with in vivo urinary excretion patterns in controlled dosing studies.
Statistical analysis : Apply multivariate regression to identify covariates (e.g., co-administered substances) that alter metabolic rates .
- Conflict Resolution : Discrepancies in hydroxylation pathways may arise from inter-individual cytochrome P450 variability. Include genetic profiling of CYP isoforms in study cohorts .
Q. What methodological challenges arise in detecting this compound in anti-doping analyses, and how can they be mitigated?
- Challenges :
- Low urinary concentrations (e.g., ~110 ng/mL for the parent compound) require high-sensitivity instrumentation.
- Matrix interference from endogenous steroids or SARMs (e.g., Ostarine) .
- Solutions :
- Employ solid-phase extraction (SPE) for sample cleanup.
- Use high-resolution mass spectrometry (HRMS) for untargeted screening to differentiate isobaric compounds .
Q. How do regulatory frameworks impact the development of detection protocols for this compound in sports?
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
Record name | Androsta-3,5-diene-7,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.